C20-Dihydroceramide is synthesized in the body through the action of ceramide synthases, which utilize dihydrosphingosine and long-chain fatty acyl-CoAs as substrates. This compound is classified under sphingolipids, specifically as a dihydroceramide, which is an intermediate in the biosynthesis of more complex sphingolipids . Its molecular formula is with a molecular weight of approximately 596.0 g/mol.
The synthesis of C20-Dihydroceramide occurs primarily via two pathways: the de novo synthesis pathway and the salvage pathway.
C20-Dihydroceramide has a complex structure characterized by a long hydrophobic tail derived from the eicosanoyl fatty acid. The structural representation can be summarized as follows:
C20-Dihydroceramide is involved in several chemical reactions:
C20-Dihydroceramide primarily interacts with cellular membranes and regulates various biological processes:
C20-Dihydroceramide has several applications across different fields:
C20-dihydroceramide (C20-DHC) is synthesized primarily through the de novo sphingolipid biosynthesis pathway in the endoplasmic reticulum (ER). This process is catalyzed by a family of six ceramide synthase (CerS) enzymes (CerS1-6), each exhibiting distinct fatty acyl-CoA chain length specificities. Among these isoforms, CerS2 and CerS4 demonstrate significant activity toward C20-acyl-CoA substrates [6] [8]. CerS2, the most ubiquitously expressed isoform, preferentially utilizes very-long-chain acyl-CoAs (C20-C26), while CerS4 exhibits specificity for C18-C20 acyl chains [6]. The reaction involves the N-acylation of sphinganine (dihydrosphingosine) with a C20 fatty acyl-CoA moiety, forming the characteristic amide bond of dihydroceramide [6] [9].
Table 1: Ceramide Synthase Isoforms Involved in C20-Dihydroceramide Synthesis
CerS Isoform | Primary Acyl Chain Specificity | Tissue Expression Profile | Affinity for C20-CoA |
---|---|---|---|
CerS2 | C20-C26 (Very-long-chain) | High: Liver, Kidney; Ubiquitous | High |
CerS4 | C18-C20 (Long-chain) | Moderate: Skin, Leukocytes, Heart | Moderate |
CerS1 | C18 | High: Brain, Skeletal Muscle | Negligible |
CerS5/6 | C14-C16 (Short-chain) | Variable; Low in most tissues | Negligible |
The expression levels of CerS2 and CerS4 vary significantly across tissues, influencing the tissue-specific abundance of C20-DHC. For instance, tissues like liver and kidney, with high CerS2 expression, tend to have higher basal levels of very-long-chain dihydroceramides, including C20-DHC [6]. The Km values of CerS enzymes for sphinganine are remarkably similar (~2-5 µM), regardless of the acyl-CoA used, suggesting that substrate specificity is primarily governed by the acyl-CoA binding pocket within each CerS enzyme rather than differences in sphinganine affinity [8].
Newly synthesized C20-DHC serves as the direct precursor for C20-ceramide via the action of dihydroceramide desaturase 1 (DES1). This ER-resident enzyme catalyzes the introduction of a 4,5-trans double bond into the sphingoid backbone of dihydroceramide. This conversion is a critical regulatory step, transforming the relatively inert dihydroceramide into bioactive ceramide [2] [3]. DES1 is an NADPH-dependent desaturase, functionally analogous to other fatty acid desaturases [2]. Studies using permeabilized rat hepatocytes demonstrated that DES1 activity is severely depressed without essential cofactors, with NADPH being particularly stimulatory [2].
The C20-DHC/DES1 axis represents a key metabolic checkpoint. Inhibition of DES1 activity, either pharmacologically or genetically (e.g., via siRNA knockdown), leads to the accumulation of dihydroceramides, including C20-DHC, and a concomitant reduction in corresponding ceramide levels [1] [2]. This shift has significant biological consequences. For example, in human head and neck squamous carcinoma cells (UM-SCC-22A), DES1 knockdown resulted in substantial accumulation of dihydroceramides (including C20 species) without altering ceramide levels, subsequently attenuating mitochondrial depolarization, caspase activation, and late apoptosis induced by photodynamic therapy, although early apoptosis was enhanced [1]. This highlights the distinct biological activities of dihydroceramides compared to their desaturated ceramide counterparts.
The synthesis of C20-DHC occurs exclusively in the endoplasmic reticulum (ER), where both the CerS enzymes and DES1 reside [6] [9]. Following synthesis, C20-DHC and its derivative C20-ceramide must be trafficked to the Golgi apparatus for incorporation into complex sphingolipids like sphingomyelin and glycosphingolipids. Two primary mechanisms facilitate this transport:
Recent research using stable isotope labeling and lipidomics in hepatocyte-like cells indicates that very-long-chain sphingolipids (C22-C24), compared to long-chain ones (C16-C20), exhibit slower flux rates through the biosynthetic pathway [9]. While not directly measuring C20-DHC flux, this suggests sphingolipids with acyl chains around C20 might represent an intermediate category in terms of metabolic flux dynamics compared to shorter (C16) or very-long (C24) chains. Disruptions in Golgi/endosomal dynamics, as seen in yeast studies combining Sec14 (PITP) and Tlg2 (t-SNARE) deficiencies, can lead to inappropriate turnover of complex sphingolipids in endosomes, potentially impacting ceramide (and thus dihydroceramide) pools and downstream signaling, including stress responses like the unfolded protein response (UPR) [4].
The acyl chain length of sphingolipids is a major determinant of their biophysical properties, signaling functions, and pathophysiological roles. C20-DHC, possessing a 20-carbon saturated acyl chain, occupies a specific niche within the sphingolipidome [8] [9] [5].
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.: 31063-73-7
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6